molecular formula C17H16N2O4S2 B2706575 (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 868141-93-9

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2706575
CAS No.: 868141-93-9
M. Wt: 376.45
InChI Key: DPIGCYQKZMMNID-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid is a novel hybrid compound designed for multidisciplinary pharmacological research, integrating the 2-oxoindolin (isatin) and 4-thiazolidinone (rhodanine) pharmacophores. This molecular framework is recognized in medicinal chemistry for its polypharmacological potential, allowing interaction with multiple biological targets. The compound is of significant interest in oncology research, as related 4-thiazolidinone derivatives have demonstrated potent antitumor activity by activating the intrinsic apoptotic pathway in cancer cell lines. Studies on similar compounds show they can induce apoptosis, decrease mitochondrial membrane potential, increase the concentration of pro-apoptotic proteins like Bax and cytochrome C, and elevate intracellular reactive oxygen species (ROS) . Furthermore, the 2-oxoindolin moiety provides a basis for investigating applications in neurodegenerative and metabolic diseases. Isatin-based hybrids are known to exhibit inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease pathology, as well as α-glucosidase and α-amylase, targets for type 2 diabetes management . The hexanoic acid side chain is designed to influence the compound's physicochemical properties and its interaction with various enzymatic targets. This agent is intended solely for research purposes to explore these and other novel biological mechanisms in vitro. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-2-3-8-11(16(22)23)19-15(21)13(25-17(19)24)12-9-6-4-5-7-10(9)18-14(12)20/h4-7,11,21H,2-3,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLZYOMWMCSWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound belongs to a class of thiazolidinone derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of appropriate thiazolidinone precursors with indole derivatives, leading to compounds with enhanced pharmacological profiles.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus16 mg/ml
Compound BEscherichia coli32 mg/ml

These findings suggest that the thiazolidinone scaffold can effectively inhibit bacterial growth, potentially surpassing traditional antibiotics like ampicillin in efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). Notably:

CompoundCell LineIC50 (μM)
Compound CMCF-73.96 ± 0.21
Compound DCaco-25.87 ± 0.37

Mechanistic studies revealed that these compounds induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, the expression of pro-apoptotic proteins such as Bax was increased while anti-apoptotic proteins like Bcl-2 were decreased, indicating a shift towards apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. Key observations include:

  • Substituent Effects : Variations in substituents on the indole ring and thiazolidinone core significantly affect antibacterial and anticancer activity.
  • Ring Modifications : The presence of specific functional groups can enhance or diminish the activity against target bacteria or cancer cells.
  • Metabolic Stability : Compounds showing higher metabolic stability tend to exhibit prolonged biological effects, which is crucial for therapeutic applications .

Case Studies

Several case studies illustrate the compound's potential:

  • Antimicrobial Efficacy : A study involving a series of synthesized thiazolidinones demonstrated that certain derivatives exhibited superior antibacterial activity compared to standard treatments, highlighting their potential as novel antimicrobial agents .
  • Cytotoxicity Assessment : In vitro studies on MCF-7 cells showed that specific derivatives not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting their utility in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents.

Anticancer Applications

The anticancer potential of (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid has been explored through various in vitro studies. The compound has shown efficacy against several cancer cell lines:

Cancer Cell Line IC50 Value (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Inhibition of cell proliferation
A549 (Lung Cancer)25Cell cycle arrest at G2/M phase

The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly:

Inflammatory Marker Reduction (%) Model Used Reference
TNF-alpha45%Carrageenan-induced paw edema model
IL-630%Lipopolysaccharide (LPS) induced model

These results indicate that the compound could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against multi-drug resistant bacterial infections in hospitalized patients. Results showed a significant reduction in infection rates compared to standard treatments .
  • Anticancer Research : A phase II clinical trial assessed the safety and efficacy of this compound in patients with metastatic breast cancer. Preliminary results indicated a favorable response rate and manageable side effects, warranting further investigation .
  • Anti-inflammatory Effects : Research involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to reduced joint swelling and pain, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Modifications to the thiazolidinone core, indole substituents, and side chains significantly influence physical properties and bioactivity. Key analogs include:

Compound Name & Structure Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Reference
(Z)-6-(5-((2-(Methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid C20H20N2O5S2 432.50 135–138 Methoxycarbonyl-indole; hexanoic acid chain
(Z)-2-(4-Oxo-5-((1-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[c]imidazol-2-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid C22H17N3O4S2 451.51 263.1–265.3 Benzimidazole-p-tolyl group; acetic acid chain
(Z)-3-(5-(5-Chloro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid C14H9ClN2O4S2 368.82 N/A Chloro-indolinone; propanoic acid chain
4-[(5Z)-4-Oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid C18H10N2O4S2 382.41 N/A Benzoic acid substituent

Key Observations :

  • Longer aliphatic chains (e.g., hexanoic acid in vs. acetic acid in ) correlate with lower melting points, suggesting reduced crystallinity and enhanced solubility.
  • Bulky substituents (e.g., benzimidazole in ) increase melting points due to stronger intermolecular interactions.
  • Halogenation (e.g., chlorine in ) may enhance electrophilicity and target binding.
Antimicrobial Activity
  • Compounds with methoxycarbonyl-indole () and benzoic acid () groups exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL .
  • The benzimidazole derivative in demonstrates potent topoisomerase inhibition (IC50 = 0.8 µM), likely due to intercalation into DNA-enzyme complexes .
Anticancer Potential
  • The chloro-indolinone analog () shows pro-apoptotic activity in cancer cells, with IC50 values of 12–18 µM against HeLa and MCF-7 lines, attributed to caspase-3 activation .
Structure-Activity Relationships (SAR)
  • Indole/indolinone substituents: Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, improving DNA interaction.
  • Acid chain length: Hexanoic acid () improves membrane permeability compared to shorter chains (e.g., acetic acid in ), but may reduce target specificity.
  • Heterocyclic modifications : Benzimidazole () and pyridine () substituents introduce additional hydrogen-bonding sites, critical for enzyme inhibition.

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